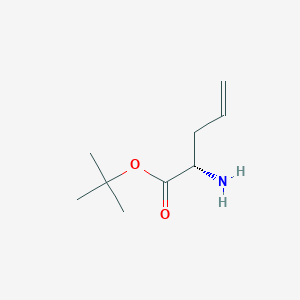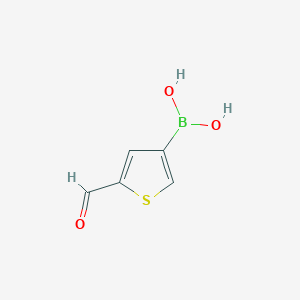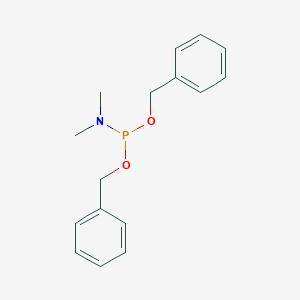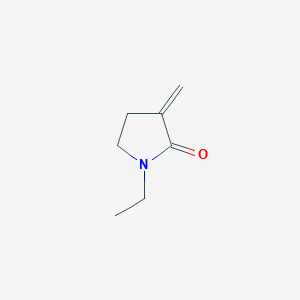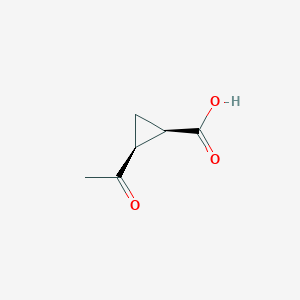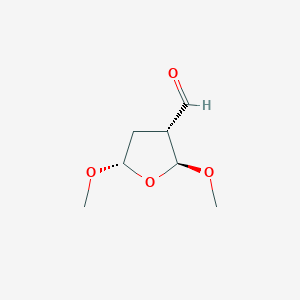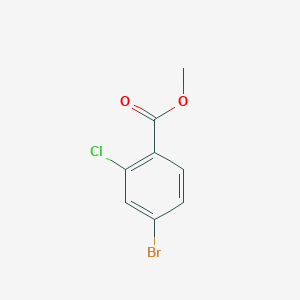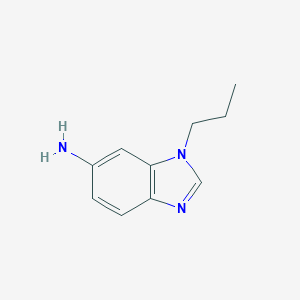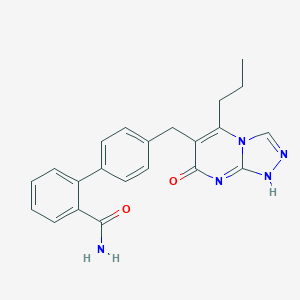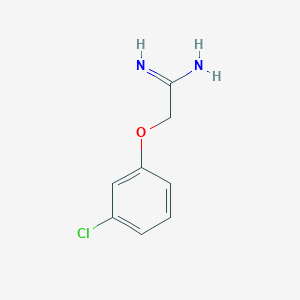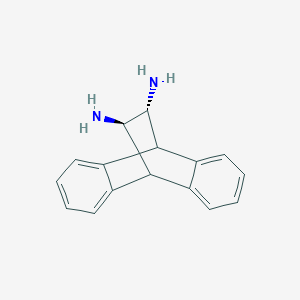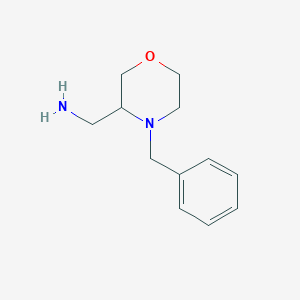![molecular formula C9H17NO3 B067382 Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S- CAS No. 177472-48-9](/img/structure/B67382.png)
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) is a chemical compound that has been of great interest in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and has been synthesized using various methods.
作用機序
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) inhibits the protein kinase BTK by binding to its active site. This prevents the activation of downstream signaling pathways that are involved in the development and progression of various diseases. Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
生化学的および生理学的効果
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has been found to have potent anti-cancer and anti-inflammatory effects. It has been shown to inhibit the growth and proliferation of cancer cells and reduce inflammation in various animal models. Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has also been found to have minimal toxicity in animal models, making it a promising candidate for further development.
実験室実験の利点と制限
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) also has potent anti-cancer and anti-inflammatory effects, making it a valuable tool for studying these diseases. However, Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has limitations in terms of its solubility and stability, which may affect its effectiveness in certain experiments.
将来の方向性
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has several potential future directions for research. One direction is to further investigate its anti-cancer and anti-inflammatory properties and its potential as a therapeutic agent for these diseases. Another direction is to study its effects on other signaling pathways and its potential as a therapeutic agent for other diseases. Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) can also be used as a tool to study the role of protein kinase BTK in various diseases. Further research is needed to fully understand the potential of Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) in the field of medicine.
Conclusion:
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It has potent anti-cancer and anti-inflammatory effects and has minimal toxicity in animal models. Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has several potential future directions for research, including its potential as a therapeutic agent for cancer and inflammatory diseases and its use as a tool to study the role of protein kinase BTK in various diseases. Further research is needed to fully understand the potential of Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) in the field of medicine.
合成法
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) can be synthesized using various methods. One of the most common methods is the reaction of 2-(hydroxymethyl)cyclopropylamine with tert-butyl chloroformate in the presence of a base. The reaction yields Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) with high purity and yield.
科学的研究の応用
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has been extensively studied for its potential applications in the field of medicine. It has been found to be a potent inhibitor of the protein kinase BTK, which is involved in the development and progression of various cancers and autoimmune diseases. Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S-) has also been found to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.
特性
CAS番号 |
177472-48-9 |
|---|---|
製品名 |
Carbamic acid, [2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl ester, (1S- |
分子式 |
C9H17NO3 |
分子量 |
187.24 g/mol |
IUPAC名 |
tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m0/s1 |
InChIキー |
OCKKMJSVLVALMF-BQBZGAKWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H]1CO |
SMILES |
CC(C)(C)OC(=O)NC1CC1CO |
正規SMILES |
CC(C)(C)OC(=O)NC1CC1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



